protio hypochlorite

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

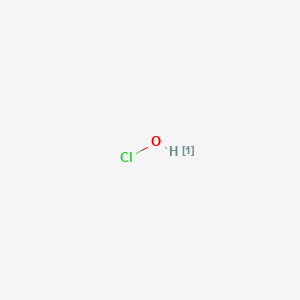

protio hypochlorite, also known as deuterated hypochlorous acid, is a variant of hypochlorous acid where the hydrogen atom is replaced by deuterium. Hypochlorous acid (HClO) is a weak acid and a powerful oxidizing agent, known for its antimicrobial and disinfecting properties. It plays a crucial role in the human immune system and is widely used in various industrial and medical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: protio hypochlorite can be synthesized through the electrolysis of a deuterated salt solution. The process involves the following steps:

Electrolysis of Deuterated Salt Solution: Deuterium chloride (DCl) is dissolved in water to form a deuterated salt solution.

Electrolysis Reaction: The solution undergoes electrolysis, producing deuterium gas (D2) and chlorine gas (Cl2).

Formation of Hypochlorous Acid-d: Chlorine gas is then dissolved in water, leading to the formation of hypochlorous acid-d (DClO) and deuterium chloride (DCl).

Industrial Production Methods: Industrial production of hypochlorous acid-d follows a similar process but on a larger scale. The key steps include:

Preparation of Deuterated Salt Solution: Large quantities of deuterium chloride are dissolved in water.

Electrolysis: The solution is subjected to electrolysis in specialized industrial electrolysis cells.

Collection and Purification: The produced hypochlorous acid-d is collected and purified for various applications.

Chemical Reactions Analysis

Types of Reactions: protio hypochlorite undergoes several types of chemical reactions, including:

Oxidation: It acts as a strong oxidizing agent, reacting with various organic and inorganic compounds.

Reduction: In certain conditions, it can be reduced to deuterium chloride.

Substitution: It can react with amines to form deuterated chloramines.

Common Reagents and Conditions:

Oxidation Reactions: Common reagents include hydrogen peroxide and chloride ions. The reaction typically occurs under acidic conditions.

Reduction Reactions: Reducing agents such as sodium thiosulfate can be used.

Substitution Reactions: Amines and other nucleophiles are common reagents.

Major Products:

Oxidation: Produces deuterated chloramines and other oxidized products.

Reduction: Results in the formation of deuterium chloride.

Substitution: Forms deuterated chloramines and water

Scientific Research Applications

protio hypochlorite has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

Biology: Plays a role in studying cellular oxidative stress and immune responses.

Medicine: Investigated for its potential in wound healing, infection control, and as a disinfectant.

Industry: Utilized in water treatment, sanitation, and as a bleaching agent

Mechanism of Action

The mechanism of action of hypochlorous acid-d involves its strong oxidizing properties. It reacts with various biomolecules, including proteins, lipids, and nucleic acids, leading to their oxidation and subsequent inactivation. The primary molecular targets include thiol-containing proteins and enzymes, which are crucial for microbial metabolism and replication. This results in the inhibition of microbial growth and the destruction of pathogens .

Comparison with Similar Compounds

protio hypochlorite can be compared with other similar compounds, such as:

Hypochlorous Acid (HClO): The non-deuterated form, widely used for its antimicrobial properties.

Sodium Hypochlorite (NaOCl):

Calcium Hypochlorite (Ca(OCl)2): Used in water treatment and as a disinfectant.

Uniqueness: this compound is unique due to the presence of deuterium, which can provide insights into reaction mechanisms and pathways that are not easily observable with the non-deuterated form. This makes it valuable in research applications where isotopic labeling is required .

Properties

CAS No. |

13770-22-4 |

|---|---|

Molecular Formula |

ClHO |

Molecular Weight |

52.46 g/mol |

IUPAC Name |

protio hypochlorite |

InChI |

InChI=1S/ClHO/c1-2/h2H/i2H |

InChI Key |

QWPPOHNGKGFGJK-WWXGHNMISA-N |

SMILES |

OCl |

Isomeric SMILES |

[1H]OCl |

Canonical SMILES |

OCl |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2R,3R,4R,5R)-3,4,5-tribenzoyloxyoxan-2-yl]methyl benzoate](/img/structure/B89121.png)

![Cobaltate(2-), [[N,N'-1,2-ethanediylbis[N-[(carboxy-kappaO)methyl]glycinato-kappaN,kappaO]](4-)]-, (OC-6-21)-](/img/structure/B89132.png)